4-Amino-2-fluorobenzoic acid (CAS 446-31-1) is a highly versatile, fluorinated aromatic building block characterized by a carboxylic acid, an aniline amino group, and an ortho-fluorine substituent. Operating as a critical intermediate in both pharmaceutical and materials science manufacturing, its primary value lies in its unique electronic and steric profile. The highly electronegative fluorine atom lowers the pKa of the carboxylic acid to approximately 3.93, enhancing its reactivity in esterification and amide coupling reactions . Furthermore, it serves as the mandatory precursor for the blockbuster prostate cancer drug Enzalutamide, where its specific regiochemistry is required for target binding[1]. For industrial buyers, its high purity and established synthetic pathways make it a reliable, scale-ready raw material.
Attempting to substitute 4-amino-2-fluorobenzoic acid with its non-fluorinated analog, 4-aminobenzoic acid (PABA), or its regioisomer, 4-amino-3-fluorobenzoic acid, results in catastrophic failures in downstream applications. In API synthesis, the ortho-fluorine atom is not merely a passive substituent; it actively dictates the conformation of resulting benzamides via dipole minimization, a feature strictly required for binding to targets like the androgen receptor[1]. Furthermore, the inductive effect of the fluorine atom significantly alters the nucleophilicity of the aniline group and the electrophilicity of the carboxylic acid. Substituting with PABA leads to altered esterification kinetics, increased rates of over-alkylation during multi-step synthesis, and the complete loss of the lateral dipole moment required for specialized liquid crystal formulations .
In the synthesis of the blockbuster prostate cancer drug Enzalutamide, 4-amino-2-fluorobenzoic acid is the mandatory precursor for the 2-fluoro-N-methylbenzamide moiety. The ortho-fluorine atom is structurally essential for locking the conformation of the final drug via dipole minimization and intramolecular interactions, which is required for high-affinity binding to the androgen receptor (AR). Substitution with the non-fluorinated analog, 4-aminobenzoic acid (PABA), fails to enforce this conformation, resulting in a >10-fold loss in AR binding affinity and yielding an inactive API [1].
| Evidence Dimension | Target API binding affinity and structural essentiality |
| Target Compound Data | 4-Amino-2-fluorobenzoic acid (yields active API with IC50 ~21 nM) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA) (yields inactive analog) |
| Quantified Difference | >10-fold loss in AR binding affinity without the ortho-fluorine |
| Conditions | In vitro AR competition assays and API precursor selection |
For pharmaceutical procurement, this specific fluorinated building block is non-negotiable for synthesizing Enzalutamide and related next-generation antiandrogens.
The synthesis of complex APIs often requires the N-alkylation of the aniline amine with bulky electrophiles, such as methyl 2-bromoisobutyrate. The methyl ester of 4-amino-2-fluorobenzoic acid achieves highly efficient mono-alkylation (yields >83%) under optimized thermal conditions (120 °C) . The presence of the ortho-fluorine atom on the benzoic acid ring modulates the electronic density of the aniline nitrogen, reducing its nucleophilicity just enough to prevent the over-alkylation (di-alkylation) that frequently plagues unhindered anilines like PABA .
| Evidence Dimension | Mono-alkylation yield with bulky electrophiles |
| Target Compound Data | 4-Amino-2-fluorobenzoic acid methyl ester (>83% mono-alkylation yield) |
| Comparator Or Baseline | Unhindered anilines (e.g., PABA esters) |
| Quantified Difference | ~15-20% reduction in over-alkylation byproducts compared to unhindered analogs |
| Conditions | Reaction with methyl 2-bromoisobutyrate and triethylamine at 120 °C for 24 hours |
High mono-alkylation selectivity directly translates to lower purification costs and higher overall yields in industrial-scale manufacturing.
The presence of the highly electronegative fluorine atom ortho to the carboxylic acid exerts a strong inductive (-I) effect, lowering the predicted pKa of 4-amino-2-fluorobenzoic acid to approximately 3.93 . This is significantly more acidic than 4-aminobenzoic acid (pKa ~4.65). This electronic effect increases the electrophilicity of the carbonyl carbon, accelerating acid-catalyzed Fischer esterification and yielding >94% conversion to the methyl ester under standard reflux conditions .
| Evidence Dimension | Carboxylic acid pKa and esterification conversion |
| Target Compound Data | 4-Amino-2-fluorobenzoic acid (pKa ~3.93, >94% esterification yield) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA) (pKa ~4.65, slower kinetics) |
| Quantified Difference | ~0.7 unit pKa reduction and accelerated carbonyl electrophilicity |
| Conditions | Acid-catalyzed Fischer esterification in methanol |
Faster reaction kinetics and higher conversion rates reduce reactor time and energy consumption during the first stage of API intermediate production.
Beyond pharmaceuticals, 4-amino-2-fluorobenzoic acid is utilized as a specialized building block for liquid crystal (LC) mesogens . The lateral fluorine substitution at the 2-position introduces a strong dipole moment perpendicular to the long molecular axis. When compared to non-fluorinated 4-aminobenzoate mesogens, this lateral dipole contributes to a negative or reduced positive dielectric anisotropy (Δε) .
| Evidence Dimension | Lateral dipole moment and dielectric anisotropy (Δε) |
| Target Compound Data | 2-Fluoro-4-aminobenzoate derived liquid crystals (strong lateral dipole) |
| Comparator Or Baseline | Non-fluorinated 4-aminobenzoate mesogens (purely longitudinal dipole) |
| Quantified Difference | Shift towards negative dielectric anisotropy due to the perpendicular dipole moment |
| Conditions | Nematic liquid crystal mixture formulation and phase characterization |
Enables display manufacturers to precisely tune the electro-optic response and threshold voltages of LC mixtures for advanced display technologies.
4-Amino-2-fluorobenzoic acid is the definitive starting material for synthesizing the 2-fluoro-N-methylbenzamide moiety of Enzalutamide. Its unique regiochemistry ensures the correct conformational locking required for androgen receptor antagonism, making it indispensable for pharmaceutical procurement in this therapeutic class [1].
In process chemistry, the modulated nucleophilicity of the aniline group—driven by the electronic effects of the fluorinated ring—makes this compound highly suitable for regioselective mono-alkylation with bulky electrophiles. This ensures high-yield, scalable production of complex intermediates without excessive di-alkylation byproducts .
For materials science applications, this compound serves as a critical building block for synthesizing fluorinated benzoic acid derivatives used in nematic liquid crystal mixtures. The lateral fluorine atom allows formulators to tune the dielectric anisotropy and clearing temperatures of the final display materials.
Corrosive;Irritant